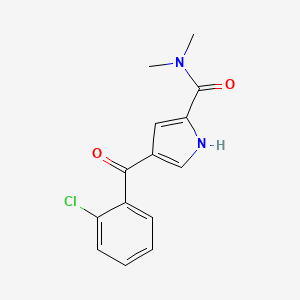

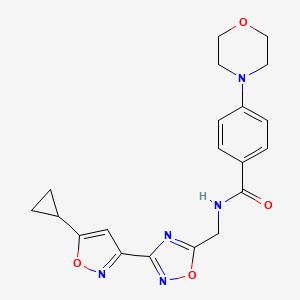

![molecular formula C11H16O2 B2977569 methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 61490-21-9](/img/structure/B2977569.png)

methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate (MBC) is a bicyclic monocarboxylic acid ester of the cycloalkane family. It is composed of a cycloalkyl ring system with a methyl group located at the 9-position of the ring system. MBC is a versatile and highly functionalized molecule that has been used in a variety of scientific research applications, such as catalysis, pharmaceuticals, and materials science. In addition, MBC has been studied for its biochemical and physiological effects, including its mechanism of action, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

Conformationally Constrained Dipeptide Surrogates

Research by Cluzeau and Lubell (2004) focused on the synthesis of conformationally constrained dipeptide surrogates with aromatic side chains. They synthesized four methyl 9-oxo-8-(N-(Boc)-amino)-4-phenyl-1-azabicyclo[4.3.0]nonane carboxylates, which are novel constrained Ala-Phe dipeptide surrogates. This work is significant for studying conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).

Nucleophilic Catalysis

Shieh, Dell, and Repič (2002) explored the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an effective nucleophilic catalyst for carboxylic acid esterification with dimethyl carbonate. This method is valuable for synthesizing methyl esters containing acid-sensitive functionality, demonstrating the compound's role in facilitating organic synthesis reactions (Shieh, Dell, & Repič, 2002).

Synthesis of Bicyclic σ Receptor Ligands

Geiger et al. (2007) worked on synthesizing bicyclic σ receptor ligands with cytotoxic activity, starting from (R)- and (S)-glutamate. Their work involved creating stereoisomeric alcohols and methyl ethers with high σ1 receptor affinity, contributing to the development of potential therapeutic agents (Geiger et al., 2007).

Intramolecular Bromonium Ion Assisted Epoxide Ring-Opening

Bonney et al. (2011) studied the intramolecular bromonium ion-assisted epoxide ring-opening of 9-oxabicyclo[6.1.0]non-4-ene. Their research highlights the synthetic utility of such reactions in producing novel bicyclo ethers, demonstrating the diverse reactivity and potential applications of these compounds in organic synthesis (Bonney et al., 2011).

Alicyclic Polymers for 193 nm Resist Applications

Okoroanyanwu et al. (1998) synthesized and characterized new alicyclic polymers designed for 193 nm photoresist materials. These polymers, based on cycloaliphatic co- and terpolymers, demonstrate the applicability of such compounds in the development of materials for advanced lithographic techniques (Okoroanyanwu et al., 1998).

特性

IUPAC Name |

methyl (1R,4Z,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9(8)10/h2-3,8-10H,4-7H2,1H3/b3-2-/t8-,9+,10? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFSGOKBSYIHAD-UVGCVRRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2C1CCC=CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

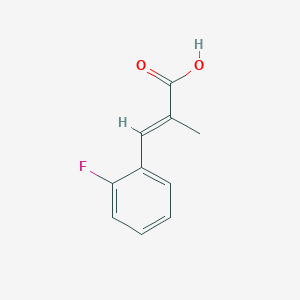

![3-[(2-Chloroacetyl)-methylamino]-N-cyclopropylpropanamide](/img/structure/B2977487.png)

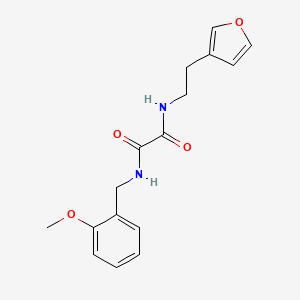

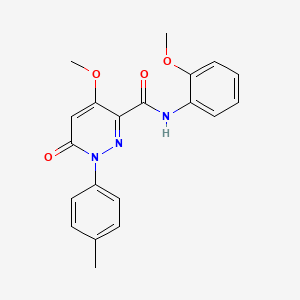

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2977503.png)

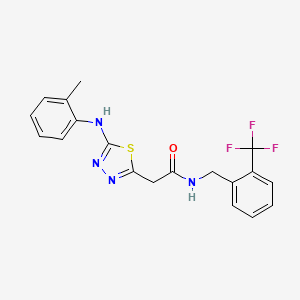

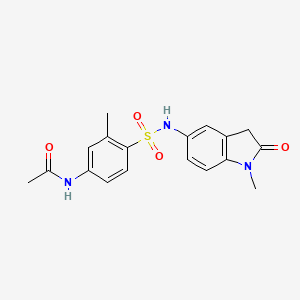

![7-benzyl-3,9-dimethyl-1-[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2977504.png)

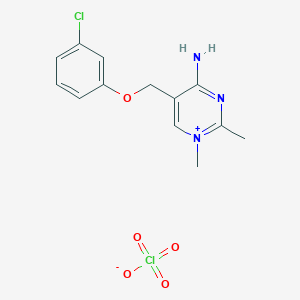

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2977505.png)

![2-[(5-Chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2977507.png)

![2-fluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2977509.png)